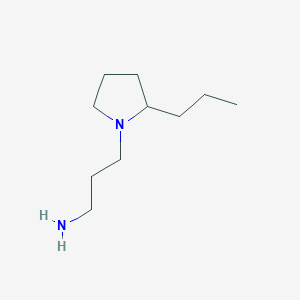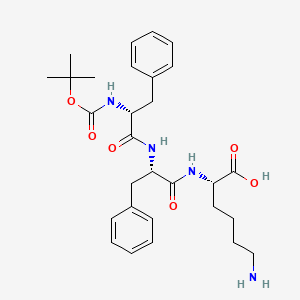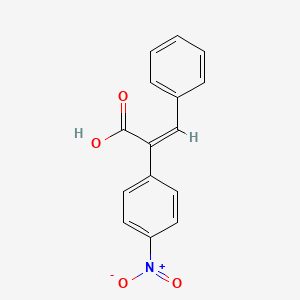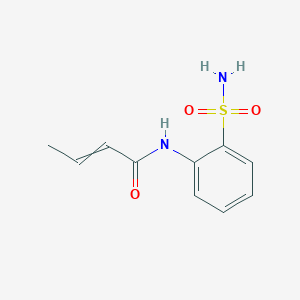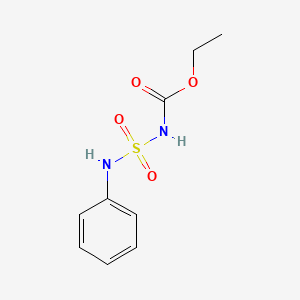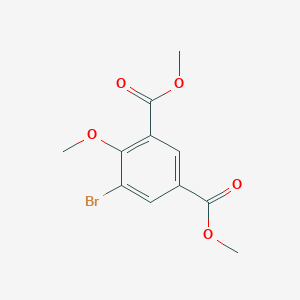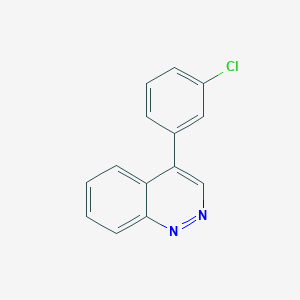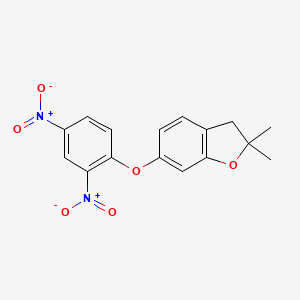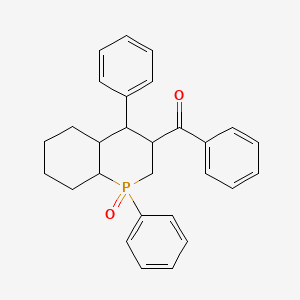
Boc-wld-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is essential in the field of organic chemistry due to its stability and ease of removal under mild acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Boc-wld-NH2 involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction can be conducted under either aqueous or anhydrous conditions . Common bases used include sodium hydroxide, triethylamine, and pyridine. The reaction typically proceeds at room temperature, and the Boc group is introduced to the amino acid, forming the Boc-protected derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-wld-NH2 undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, making it possible to introduce other substituents to the amino acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Boc-wld-NH2 has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-wld-NH2 involves the protection of the amino group in amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. The protection is achieved through the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions . This selective protection and deprotection allow for precise control over the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-wld-NH2: Another commonly used protecting group for amino acids, which is base-labile.
Cbz-wld-NH2: A benzyl carbamate protecting group that can be removed by catalytic hydrogenation.
Uniqueness
Boc-wld-NH2 is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, particularly in peptide synthesis. Its stability and ease of removal make it an essential tool in the field of chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
94236-41-6 |
|---|---|
Formule moléculaire |
C26H37N5O7 |
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1 |
Clé InChI |
HQSPELWTYMJAKW-NLWGTHIKSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


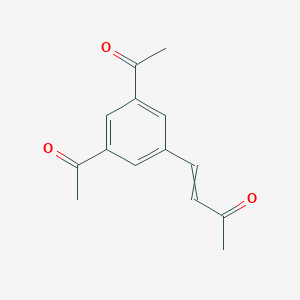
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
